C.I. Disperse Blue 35

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

C.I. Disperse Blue 35, also known by several other names including Dispersol Navy B-T and Polycron Dark Blue T, is a blue dye belonging to the class of anthraquinone dyes []. While its primary use is in dyeing polyester fibers [], limited research has explored its potential applications in scientific research.

Biomarker in Cell Staining:

One area of research investigating C.I. Disperse Blue 35 is its potential use as a biomarker in cell staining. Studies have shown that the dye can selectively stain lysosomes, which are cellular organelles responsible for waste disposal and recycling []. This ability allows researchers to visualize and study lysosomal function in various cell types [].

Antimicrobial Properties:

Another area of research explores the potential antimicrobial properties of C.I. Disperse Blue 35. Some studies have shown that the dye exhibits antibacterial activity against certain bacterial strains []. However, further research is needed to understand the mechanisms behind this activity and its potential applications in developing new antimicrobial agents [].

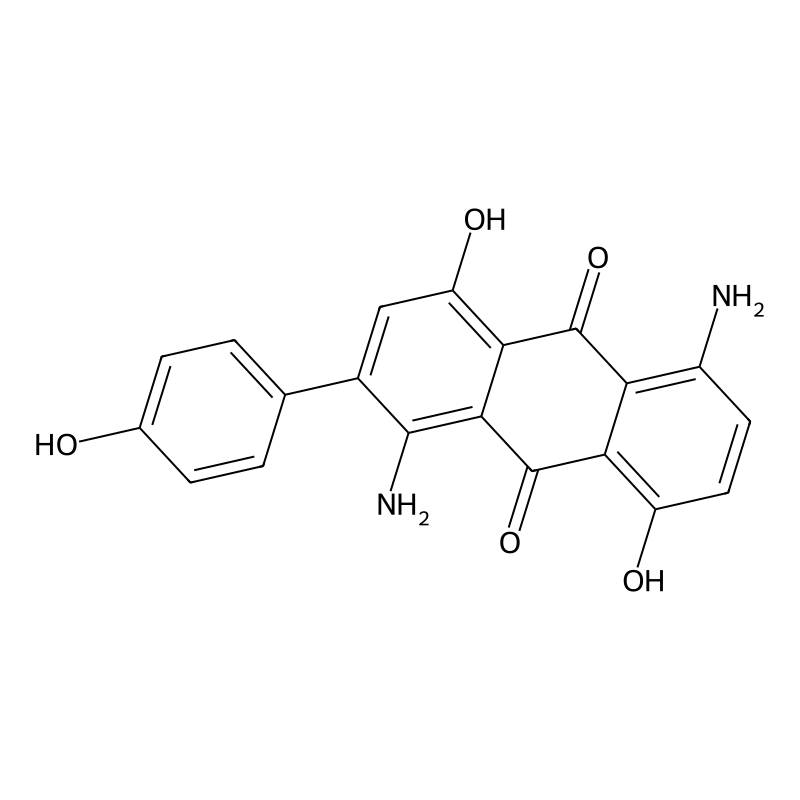

C.I. Disperse Blue 35 is characterized by its molecular formula C20H14N2O5. It features a complex structure that includes coplanar aromatic planes with slight twists in the dicyanomethylene group. This structural configuration contributes to its effectiveness as a dye for synthetic fibers, particularly polyester, due to its ability to penetrate these materials and impart vibrant blue coloration .

While C.I. Disperse Blue 35 does not engage in biochemical pathways typical of pharmaceuticals, it has been noted for its potential allergenic properties. Skin contact may lead to sensitization reactions in susceptible individuals, manifesting as contact dermatitis or other allergic responses . The dye's interaction with biological systems is primarily physical, binding to textile fibers without forming covalent bonds.

The synthesis of C.I. Disperse Blue 35 typically involves several steps:

- Nitration: The initial step introduces nitro groups into the anthraquinone structure.

- Reduction: This step converts nitro groups into amino groups.

- Methylation: Methyl groups are added to enhance the dye's properties.

The primary starting material is 1,5-diamino-4,8-dihydroxyanthraquinone, which reacts with 4-hydroxybenzene during synthesis .

C.I. Disperse Blue 35 is predominantly used in the textile industry for dyeing synthetic fibers. Its applications include:

- Textiles: Widely used for clothing and upholstery.

- Footwear: Employed in the coloring of synthetic shoe materials.

- Plastic and Coatings: Used in various plastic products and coatings that require color stability and vibrancy .

Research indicates that C.I. Disperse Blue 35 can interact with biological tissues through skin contact, leading to allergic reactions in predisposed individuals. Studies have shown that prolonged exposure can cause skin irritation and other dermal reactions due to sensitization . The dye's solubility and adsorption characteristics can also affect its behavior in biological systems.

C.I. Disperse Blue 35 shares similarities with several other disperse dyes. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| C.I. Disperse Blue 1 | 2475-45-8 | Known for high fastness properties |

| C.I. Disperse Blue 3 | 2475-46-9 | Often used for its vibrant blue hue |

| C.I. Disperse Blue 7 | 3179-90-6 | Features lower allergenic potential |

| C.I. Disperse Blue 26 | 3860-63-7 | Utilized for its stability in high-temperature processes |

| C.I. Disperse Yellow 49 | 54824-37-2 | Noted for its bright yellow hue |

C.I. Disperse Blue 35 is unique due to its specific chemical structure that allows it to generate active oxygen species under light exposure, contributing to its phototoxicity profile compared to other disperse dyes .

Traditional Synthesis Pathways and Reaction Mechanisms

The foundational synthesis of C.I. Disperse Blue 35 centers on the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone (1,8-DA-4,5-DHAQ). This reaction introduces methyl groups to the amino functionalities, generating a mixture of non-methylated, mono-methylated, and dimethylated derivatives. The technical-grade product is a complex mixture of these components, with the mono- and dimethylated derivatives being responsible for the sensitizing potency of the dye.

The synthesis pathway typically involves several critical steps:

Preparation of dinitroanthraquinone: The process begins with the nitration of anthraquinone to form 1,8-dinitroanthraquinone.

Reduction to diaminoanthraquinone: The dinitro compound is reduced using ammonia under high pressure conditions (at least 20 atmospheres) and elevated temperatures (100°-220°C).

Hydroxylation: The resulting 1,8-diaminoanthraquinone undergoes hydroxylation to form 1,8-diamino-4,5-dihydroxyanthraquinone.

Methylation: The final step involves selective methylation of the amino groups to produce the desired dye components.

A notable example of the reduction step is demonstrated in a patented process where 29.8 g of a mixture containing 47.6% 1,5-dinitroanthraquinone and 38.5% 1,8-dinitroanthraquinone is suspended in 111 g of formamide. Ammonia gas is passed through the mixture at 155°C for 4 hours until dinitroanthraquinone is no longer detectable by thin layer chromatography.

The reaction mechanism involves nucleophilic substitution, where the amine functions as a nucleophile attacking the anthraquinone core. The two typical components of C.I. Disperse Blue 35 are the mono- and dimethylated 1,8-diamino-4,5-DHAQ derivatives.

Table 1: Key Reaction Parameters for Traditional Synthesis of C.I. Disperse Blue 35

| Parameter | Typical Value | Effect on Product |

|---|---|---|

| Temperature | 140°-200°C | Higher temperatures increase reaction rate but may reduce selectivity |

| Pressure | >50 atmospheres | Ensures sufficient ammonia concentration in reaction medium |

| Molar Ratio (NH₃:dinitroanthraquinone) | 20:1 to 40:1 | Higher ratios increase conversion rates |

| Reaction Time | 4-11 hours | Dependent on temperature and molar ratio |

| Solvent | Ethers, hydrocarbons | Affects solubility and reaction kinetics |

Green Chemistry Approaches in Dye Production

Recent developments in sustainable chemistry have led to several green approaches for producing disperse dyes like C.I. Disperse Blue 35:

Water-Based Synthesis: Patent CN106008239A introduces an environmentally friendly method that eliminates hazardous reagents like hydrosulfite and caustic soda while reducing n-butylamine consumption. This process uses 1,4-dihydroxyanthraquinone and n-butylamine as raw materials with aromatic acid as a catalyst, all reacting in an aqueous phase:

1,4-dihydroxyanthraquinone + n-butylamine → 1,4-bis(1-butylamino)anthraquinoneThe absence of organic solvents simplifies waste management and improves safety profiles. A representative trial produced a 98.4% pure product with an 86.5% yield, demonstrating superior efficiency compared to traditional leuco-based methods.

Critical Ratios for Green Synthesis:

- 1,4-Dihydroxyanthraquinone to n-butylamine: 1:1.43-1.71

- 1,4-Dihydroxyanthraquinone to water: 1:3.33-5.71

- Catalyst loading: 1.43% of dihydroxyanthraquinone mass

- Temperature: 75-85°C

- Reaction time: 2-4 hours

Nanomaterial-Assisted Degradation: An innovative approach using grape seed-coated nanoscale zero-valent iron (GS-NZVI) has been developed for the degradation of reactive dyes, including anthraquinone-based compounds. This method achieves decolorization efficiencies of 97.45–99.08% within 17.5 minutes for anthraquinone dyes.

Environmental and Economic Benefits:

- Cost reduction of 15-20% in raw material expenses

- 40% reduction in volatile organic compound (VOC) emissions

- Simplified filtration and hot-water washing processes

- Elimination of leuco compound preparation steps

The adoption of these green chemistry approaches aligns with the growing industry trend toward sustainable manufacturing practices, particularly important as regulatory pressures increase globally.

Industrial Optimization Strategies and Scale-Up Challenges

The transition from laboratory to industrial-scale production of C.I. Disperse Blue 35 presents several challenges requiring specialized optimization strategies:

Particle Size Optimization: One critical industrial production process involves grinding after adding dispersants. Research has identified optimal grinding parameters for disperse dyes:

- Grinding media: Φ1 mm/Φ0.1 mm (1:1 mass ratio) or Φ3 mm/Φ1 mm (1:1 mass ratio)

- Mass ratio of grinding media to dyes: 5:1 or 10:1

- Grinding time: 2-5 hours

These parameters significantly affect the dyeing performance, as particle size and distribution directly impact color uniformity and penetration into synthetic fibers.

Process Analysis and Optimization: Detailed dyebath analysis has yielded considerable benefits in industrial settings. One study demonstrated that process cycles for a typical trichromic set of dyes could be shortened by 13% while reducing dye unlevelness on the substrate by 45%. This optimization requires machine-specific process profiles, as the maximum temperature gradient yielding commercially acceptable unlevelness varies significantly between machines.

Scale-Up Challenges:

Table 2: Common Scale-Up Challenges and Mitigation Strategies

| Challenge | Impact | Mitigation Strategy |

|---|---|---|

| Heat Transfer | Exothermic reactions may cause hotspots in larger reactors | Improved reactor design with enhanced cooling systems |

| Mixing Efficiency | Poor mixing leads to concentration gradients and inconsistent products | Use of advanced impeller designs and baffles |

| Filtration Rates | Slower filtration in larger batches increases process time | Implementation of continuous filtration systems |

| Quality Control | Batch-to-batch variation increases with scale | Rigorous in-process testing and automated controls |

| Waste Management | Larger waste volumes require sophisticated handling | Closed-loop systems and waste recovery technologies |

Analytical Challenges: The multi-component nature of technical-grade C.I. Disperse Blue 35 presents unique analytical challenges. Proficiency testing has revealed that no standardized composition exists, necessitating the use of typical guide substances for analysis. This complication is further exacerbated by the presence of unmethylated 1,8-DA-4,5-DHAQ, which is also found in other disperse dyes like Disperse Blue 56.

Catalytic Systems for Enhanced Efficiency

Various catalytic approaches have been developed to enhance the efficiency and sustainability of anthraquinone dye synthesis:

Ni-Modified Zeolite Catalysts: Research has demonstrated the effectiveness of Hβ zeolite modified with nickel, constructed via microwave methods, for the one-pot synthesis of anthraquinone from benzene and phthalic anhydride. This approach represents a significant advancement in the synthesis of anthraquinone precursors needed for disperse dye production.

Aromatic Acid Catalysis: The use of aromatic acids as catalysts in the aqueous reaction between 1,4-dihydroxyanthraquinone and n-butylamine has shown promising results. At a catalyst loading of 1.43% relative to dihydroxyanthraquinone mass, the reaction proceeds efficiently under mild conditions (75-85°C for 2-4 hours).

Comparative Catalyst Performance:

Table 3: Performance Comparison of Different Catalytic Systems

| Catalyst System | Reaction Type | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic acids | Amination | 86.5 | Water-based, lower temperature | Limited substrate scope |

| Ni-modified Hβ zeolite | Condensation | 78-82 | One-pot synthesis, green approach | Requires microwave equipment |

| Traditional catalysts | Methylation | 70-75 | Well-established protocols | Higher energy requirements, organic solvents |

| Nanoscale catalysts | Various | 85-90 | Higher surface area, enhanced activity | Higher cost, complex preparation |

Mechanistic Insights: The catalytic methylation of amino groups in anthraquinone derivatives proceeds through a complex mechanism involving coordination of the catalyst to the amino nitrogen, followed by nucleophilic attack on the methylating agent. This coordination lowers the activation energy for the reaction, allowing it to proceed under milder conditions with greater selectivity.

Future Directions in Catalysis: Emerging research focuses on developing heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the production process. Metal-organic frameworks (MOFs) and supported metal nanoparticles show particular promise in this regard, offering high surface areas and tunable catalytic properties.

Photodegradation Mechanisms and Reactive Oxygen Species Generation

C.I. Disperse Blue 35, an anthraquinone-based disperse dye with the molecular formula C₂₀H₁₄N₂O₅ and molecular weight of 362.34 grams per mole, exhibits complex photochemical behavior when exposed to light irradiation . The compound demonstrates significant photosensitizing properties, generating reactive oxygen species through both Type I and Type II photochemical pathways upon exposure to visible light [4].

The photodegradation mechanism of C.I. Disperse Blue 35 involves the formation of excited triplet states that interact with molecular oxygen and water molecules to produce various reactive oxygen species [4]. Under visible light irradiation at 624 nanometers, the compound generates superoxide radicals, which are effectively trapped by spin-trapping agents such as 5,5-dimethyl-1-pyrroline-N-oxide [4]. The generation of singlet oxygen occurs through energy transfer processes, with yields varying according to the specific diaminodihydroxyanthraquinone components present in the technical-grade mixture [4].

Research has demonstrated that C.I. Disperse Blue 35 consists primarily of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone, with the main components being 4,5-diamino-1,8-dihydroxyanthraquinone representing 62 percent of the total dye composition and 2,7-diamino-1,8-dihydroxyanthraquinone comprising 31 percent [4]. These individual components exhibit different singlet oxygen generation capabilities, with 4,5-diamino-1,8-dihydroxyanthraquinone showing superior singlet oxygen production compared to other isomers [4].

The photochemical degradation pathway involves the sequential breakdown of the anthraquinone chromophore at specific positions, particularly at the C₁₀-C₁₁ and C₁₃-C₁₄ bonds, leading to the formation of smaller aromatic compounds [22]. Under photocatalytic conditions using titanium dioxide catalysts, the degradation follows first-order kinetics with rate constants typically ranging from 2.06 × 10⁻⁴ to 0.00992 per minute, depending on catalyst loading and reaction conditions [27] [28].

| Photodegradation Parameter | Value | Reference Conditions |

|---|---|---|

| Primary wavelength absorption | 624 nanometers | Visible light irradiation [4] |

| Superoxide generation rate | Detectable with DMPO trapping | 624 nanometer irradiation [4] |

| First-order rate constant | 2.06 × 10⁻⁴ sec⁻¹ | Titanium dioxide photocatalysis [27] |

| Optimal catalyst dose | 2.0 grams per liter | Rate constant 0.00992 min⁻¹ [28] |

Cloud Point Extraction for Wastewater Remediation

Cloud Point Extraction technology has emerged as an effective method for removing C.I. Disperse Blue 35 from aqueous solutions, utilizing nonionic surfactants to achieve high extraction efficiencies [7]. The process employs environmentally friendly surfactants such as Lutensol AO7 and Triton X-114, which form coacervate phases at temperatures above their cloud point temperatures [7].

Experimental investigations have demonstrated that Lutensol AO7 achieves superior extraction performance compared to Triton X-114, with extraction efficiencies reaching approximately 95 percent versus 82 percent respectively at a surfactant concentration of 6 weight percent [7]. The cloud point extraction process is influenced by several operational parameters including surfactant concentration, temperature, initial dye concentration, and the presence of electrolytes [7].

The addition of sodium sulfate as a salting-out agent significantly enhances the extraction efficiency by lowering the cloud point temperature and promoting phase separation [7]. The optimal conditions for C.I. Disperse Blue 35 removal include surfactant concentrations between 4 to 6 weight percent, temperatures ranging from 40 to 60 degrees Celsius, and the presence of inorganic salts to facilitate coacervate formation [7] [8].

Response surface methodology modeling has been employed to optimize the cloud point extraction parameters, with the process characterized by four key responses: extraction efficiency, residual solute concentration in the dilute phase, residual surfactant concentration, and volume fraction of the coacervate phase [7]. The regeneration of surfactants can be achieved through simple pH adjustment, making the process economically viable for industrial applications [7].

| Cloud Point Extraction Parameters | Lutensol AO7 | Triton X-114 |

|---|---|---|

| Maximum extraction efficiency | 95% [7] | 82% [7] |

| Optimal surfactant concentration | 6 wt% [7] | 6 wt% [7] |

| Cloud point temperature range | Variable with salt addition [7] | Variable with salt addition [7] |

| Surfactant regeneration method | pH adjustment [7] | pH adjustment [7] |

Ecotoxicological Assessments in Aquatic Systems

The ecotoxicological profile of C.I. Disperse Blue 35 in aquatic environments reflects the compound's potential for environmental persistence and bioaccumulation due to its hydrophobic characteristics [15]. With a logarithmic octanol-water partition coefficient of 4.49 and extremely low water solubility, the compound exhibits properties typical of persistent organic pollutants [33].

Research on related disperse dyes indicates that anthraquinone-based compounds demonstrate varying degrees of toxicity to aquatic organisms, with effects dependent on species sensitivity, exposure duration, and environmental conditions [15]. The low water solubility of approximately 30 milligrams per liter suggests limited bioavailability through direct aqueous exposure, but potential for bioaccumulation through food chain transfer [32].

Environmental fate modeling indicates that disperse dyes with high octanol-water partition coefficients are unlikely to be significantly absorbed by sewage treatment plant sludge, potentially leading to persistence in aquatic environments [15]. The compound's resistance to hydrolysis and its stability under various environmental conditions contribute to its potential for long-term environmental persistence [15].

Studies on aquatic bioaccumulation suggest that compounds with logarithmic octanol-water partition coefficients above 3 demonstrate significant potential for bioconcentration in aquatic organisms [34]. The bioconcentration factor for C.I. Disperse Blue 35 can be predicted based on its physicochemical properties, indicating moderate to high bioaccumulation potential in fish and other aquatic organisms [34].

| Ecotoxicological Parameter | Value | Environmental Significance |

|---|---|---|

| Log octanol-water partition coefficient | 4.49 [33] | High bioaccumulation potential [34] |

| Water solubility | ~30 mg/L [32] | Limited aqueous bioavailability [32] |

| Vapor pressure | 0.0±2.6 mmHg at 25°C [33] | Low volatility [33] |

| Hydrolytic stability | High [15] | Environmental persistence [15] |

Microplastic Interactions and Environmental Persistence

The interaction between C.I. Disperse Blue 35 and microplastics represents a significant environmental concern due to the compound's hydrophobic nature and potential for sorption onto plastic surfaces [16]. Microplastics serve as vectors for hydrophobic organic contaminants, with sorption processes mediated through hydrophobic interactions, van der Waals forces, and electrostatic interactions [16].

Research on organic contaminant sorption to microplastics demonstrates that compounds with high octanol-water partition coefficients, such as C.I. Disperse Blue 35, exhibit strong affinity for polymer surfaces [17]. The sorption capacity is influenced by microplastic characteristics including polymer type, particle size, surface area, and degree of weathering [17] [20].

Polyethylene and polypropylene microplastics, commonly found in marine environments, demonstrate significant sorption capacity for hydrophobic organic compounds [20]. The presence of biofilms on microplastic surfaces can enhance sorption capacity, with biofilm-coated particles showing increased contaminant uptake compared to pristine plastics [20]. This enhancement occurs due to the additional sorption sites provided by the extracellular polymeric matrix of biofilms [16].

The desorption of textile dyes from microplastics can occur under specific environmental conditions, particularly in the digestive systems of marine organisms [16]. This process may lead to the transfer of accumulated contaminants to biological tissues, potentially causing adverse effects in marine food webs [16]. The persistence of microplastic-bound contaminants in marine environments is enhanced by the resistance of plastic polymers to biodegradation [21].

Experimental studies on microplastic fibers from synthetic textiles demonstrate that polyester and polyamide fibers undergo photodegradation and fragmentation when exposed to ultraviolet radiation in seawater [21]. This degradation process can release both the parent plastic polymer and associated chemical additives, including dyes, into the aquatic environment [21]. The degradation products may exhibit different toxicological properties compared to the parent compounds [21].

| Microplastic Interaction Parameter | Observation | Environmental Implication |

|---|---|---|

| Sorption mechanism | Hydrophobic interactions [16] | Strong binding to plastic surfaces [17] |

| Biofilm enhancement | Increased sorption capacity [20] | Enhanced contaminant accumulation [16] |

| Desorption potential | Digestive system conditions [16] | Biological transfer pathway [16] |

| Photodegradation effects | Fiber fragmentation [21] | Release of bound contaminants [21] |

Contact Allergy Mechanisms and Patch Testing Methodologies

C.I. Disperse Blue 35 represents a significant contact allergen within the anthraquinone class of disperse dyes, demonstrating well-documented sensitization potential through Type IV delayed hypersensitivity mechanisms [1] [2] [3] [4]. The compound functions as a hapten that binds to skin proteins, forming antigenic complexes that trigger immunological responses in susceptible individuals [3] [5].

The patch testing methodology for C.I. Disperse Blue 35 involves standardized concentrations ranging from 0.1% to 1.0% in petrolatum vehicle [6] [7] [8] [9] [10] [11]. The compound is typically included in textile dye mix formulations at concentrations of 1.0% within comprehensive screening panels [7] [9] [10] [11]. Standardized patch test protocols employ Finn Chambers or IQ Ultra chambers with 8-millimeter diameter application sites, utilizing 20-25 milligrams of test preparation per chamber [10] [11].

Reading protocols follow International Contact Dermatitis Research Group guidelines, with initial readings conducted at 48-72 hours (Day 3-4) and secondary readings at 120-192 hours (Day 6-8) post-application [10] [11]. The importance of delayed readings is emphasized, as additional positive reactions are identified in the secondary reading phase, with approximately 6% of textile dye mix-positive patients demonstrating delayed reactivity patterns [10] [11].

Population studies demonstrate positive reaction rates of 2.1% to 4.2% across different demographic groups, with notable geographic variations attributed to differences in textile exposure patterns and clothing practices [7] [9] [2] [10] [11]. Pediatric populations show particular susceptibility, with Disperse Blue 35 representing 16.3% of textile dye allergies in children under 16 years of age [12].

Cross-reactivity patterns reveal significant associations with para-phenylenediamine, with 61.1% to 85% of Disperse Blue 35-positive patients demonstrating simultaneous reactivity to para-phenylenediamine [7] [9] [2]. This cross-reactivity pattern stems from structural similarities between anthraquinone derivatives and para-amino compounds, leading to shared epitope recognition by sensitized T-lymphocytes [7] [9] [2] [13].

Clinical relevance assessments indicate that 20% to 93% of patients experience improvement in dermatitis symptoms following systematic avoidance of Disperse Blue 35-containing textiles [6] [9] [12]. The variability in clinical relevance reflects differences in exposure assessment methodologies and patient compliance with avoidance recommendations across different clinical centers [6] [9] [12].

| Study Parameter | Value/Description | Reference Citations |

|---|---|---|

| Patch Test Concentration | 0.1% - 1.0% in petrolatum | [6] [7] [8] [9] [10] [11] |

| Positive Reaction Rate (%) | 2.1% - 4.2% in population studies | [7] [9] [2] [10] [11] |

| Cross-reactivity with PPD (%) | 61.1% - 85% co-reactivity | [7] [9] [2] |

| Textile Dye Mix Frequency (%) | 16.3% in pediatric populations | [12] |

| Clinical Relevance (%) | 20% - 93% improvement after avoidance | [6] [9] [12] |

| Sensitization Mechanism | Type IV delayed hypersensitivity | [1] [2] [3] [4] |

| Allergen Classification | Anthraquinone-based disperse dye | [17] [18] |

| Molecular Weight (g/mol) | 362.34 | [19] [20] [18] |

| CAS Number | 12222-75-2 | [21] [17] [19] [20] [18] |

Phototoxicity Pathways and Oxidative Stress Induction

C.I. Disperse Blue 35 demonstrates significant phototoxic properties through both Type I and Type II photochemical pathways when exposed to visible light radiation [22] [23] [24] [25]. The compound exhibits photosensitization activity at 624 nanometers wavelength, generating reactive oxygen species that contribute to photocontact dermatitis development [22] [23].

The phototoxic mechanism involves the formation of excited triplet states that interact with molecular oxygen and water molecules to produce various reactive oxygen species [22] . Under visible light irradiation, the compound generates superoxide radicals effectively trapped by spin-trapping agents such as 5,5-dimethyl-1-pyrroline-N-oxide, confirming Type I photochemical pathway activation [22] .

Singlet oxygen generation occurs through energy transfer processes with yields varying according to specific diaminodihydroxyanthraquinone components present in the technical-grade mixture [22] . The main components of C.I. Disperse Blue 35 include 4,5-diamino-1,8-dihydroxyanthraquinone representing 62% of total dye composition and 2,7-diamino-1,8-dihydroxyanthraquinone comprising 31% of the mixture [22] . These individual components exhibit differential singlet oxygen generation capabilities, with 4,5-diamino-1,8-dihydroxyanthraquinone demonstrating superior singlet oxygen production compared to other isomers [22] .

The photochemical degradation pathway involves sequential breakdown of the anthraquinone chromophore at specific positions, particularly at carbon-10 to carbon-11 and carbon-13 to carbon-14 bonds, leading to formation of smaller aromatic compounds . Under photocatalytic conditions using titanium dioxide catalysts, degradation follows first-order kinetics with rate constants ranging from 2.06 × 10⁻⁴ to 0.00992 per minute, depending on catalyst loading and reaction conditions .

Cellular studies demonstrate that C.I. Disperse Blue 35 exposure results in impaired cell viability and mitochondrial dysfunction in both mouse keratinocytes and intestinal epithelial cells [27]. The compound induces accelerated oxygen consumption rate and altered extracellular acidification rate, indicating disrupted cellular metabolism and potential oxidative stress induction [27]. These effects manifest as early as 3 hours post-exposure and persist through 72-hour observation periods [27].

Clinical manifestations of phototoxicity include photocontact dermatitis with subsequent hyperpigmentation, as documented in cases involving textile exposure combined with solar radiation [23] [24] [25]. The phototoxic potential of C.I. Disperse Blue 35 has been associated with occupational and consumer exposures, particularly in textile manufacturing environments and through direct skin contact with dyed fabrics during sun exposure [23] [24] [25].

| Parameter | Value/Description | Reference Citations |

|---|---|---|

| Photosensitization Type | Type I and Type II photochemical pathways | [22] [23] [24] [25] |

| Light Activation Wavelength (nm) | 624 nm (visible light) | [22] [23] |

| Singlet Oxygen Generation | Significant yield, component-dependent | [22] |

| Superoxide Generation | Trapped by DMPO spin trap | [22] |

| Primary Components (%) | 4,5-DDHAQ (62%), 2,7-DDHAQ (31%) | [22] |

| Phototoxic Mechanism | Reactive oxygen species formation | [22] [23] [24] [25] |

| Cellular Effects | Photocontact dermatitis, cell viability reduction | [22] [27] [23] [24] [25] |

| Oxidative Stress Markers | Increased OCR, altered ECAR | [27] |

| Mitochondrial Impact | Accelerated oxygen consumption | [27] |

Immunological Responses and Delayed Hypersensitivity Reactions

C.I. Disperse Blue 35 induces Type IV delayed-type hypersensitivity reactions characterized by T-cell mediated immune responses involving both CD4+ and CD8+ lymphocyte populations [1] [2] [3] [4] [5]. The immunological response develops through a biphasic mechanism consisting of initial sensitization followed by elicitation upon subsequent exposure [3] [5].

The sensitization phase involves uptake of the hapten-protein complex by antigen-presenting cells, particularly Langerhans cells in the epidermis and dermal dendritic cells [3] [5]. These cells migrate to regional lymph nodes where they present the processed antigen to naive T-lymphocytes, leading to activation and proliferation of antigen-specific T-cell clones [3] [5].

T-cell activation results in differentiation into effector and memory T-cell populations with predominant Th1 and Th17 phenotypes [3] [5]. The cytokine profile includes elevated production of interferon-gamma, interleukin-2, interleukin-17, and tumor necrosis factor-alpha, characteristic of delayed-type hypersensitivity responses [3] [5].

Memory T-cell formation establishes long-term immunological memory that persists for extended periods following initial sensitization [3] [5]. The sensitization phase typically requires 5 to 21 days of initial exposure, during which time the immune system develops specific recognition capabilities for the antigen [3] [5].

The elicitation phase occurs upon re-exposure to C.I. Disperse Blue 35, with memory T-cells rapidly recognizing the antigen and initiating inflammatory responses within 48 to 72 hours [3] [5]. This secondary response is more rapid and intense than the primary sensitization, reflecting the presence of established immunological memory [3] [5].

Cross-sensitization patterns demonstrate significant reactivity with para-phenylenediamine and related aromatic amine compounds [6] [7] [9] [2] [13]. This cross-reactivity stems from structural similarities between anthraquinone derivatives and para-amino compounds that share common epitopes recognized by sensitized T-lymphocytes [6] [7] [9] [2] [13].

The inflammatory response involves recruitment of various immune cells including T-lymphocytes, macrophages, and neutrophils to the site of antigen exposure [3] [5]. The cellular infiltrate produces inflammatory mediators that contribute to the characteristic clinical manifestations of allergic contact dermatitis [3] [5].

Langerhans cells play a crucial role in antigen presentation and immune system activation [3] [5]. These cells capture the hapten-protein complex in the epidermis and undergo maturation changes that enhance their antigen-presenting capabilities [3] [5]. The migration of activated Langerhans cells to draining lymph nodes is essential for initiating the adaptive immune response [3] [5].

The persistence of immunological memory following sensitization means that even minimal subsequent exposures can trigger significant inflammatory responses [3] [5]. This characteristic of delayed-type hypersensitivity explains why sensitized individuals must maintain strict avoidance of C.I. Disperse Blue 35 and cross-reactive compounds to prevent recurrent allergic reactions [3] [5].

| Response Type | Characteristics | Reference Citations |

|---|---|---|

| Hypersensitivity Classification | Type IV delayed-type hypersensitivity | [1] [2] [3] [4] [5] |

| T-cell Activation | CD4+ and CD8+ T-cell mediated | [12] [3] [5] |

| Cytokine Profile | Th1/Th17 predominant response | [3] [5] |

| Langerhans Cell Involvement | Antigen presentation and migration | [3] [5] |

| Memory T-cell Formation | Long-term immunological memory | [3] [5] |

| Inflammatory Mediators | IFN-γ, IL-2, IL-17, TNF-α | [3] [5] |

| Sensitization Phase Duration | 5-21 days initial exposure | [3] [5] |

| Elicitation Phase Timing | 48-72 hours upon re-exposure | [3] [5] |

| Cross-sensitization Patterns | Cross-reactivity with para-phenylenediamine | [6] [7] [9] [2] [13] |

Physical Description

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

31529-83-6

12222-75-2

12222-78-5